Pentaphene-6,7-diamine

Description

Molecular Architecture and Bonding Characteristics

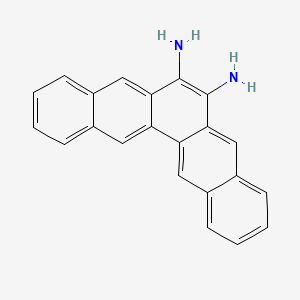

This compound consists of a pentaphene core—a five-fused benzene ring system—with primary amine groups (-NH₂) attached to the 6th and 7th carbon positions. The molecular formula C₂₂H₁₆N₂ corresponds to a planar aromatic framework with a molecular weight of 308.376 g/mol. The amine groups introduce localized electron density, altering the π-conjugation pathway compared to unsubstituted pentaphene.

Key bond lengths and angles derive from its hybridized carbon network:

- C-C bonds : The fused benzene rings exhibit bond lengths averaging 1.40 Å, consistent with aromatic sp² hybridization.

- C-N bonds : The amine substituents form C-N bonds of ~1.35 Å, shorter than typical C-N single bonds (1.47 Å), suggesting partial double-bond character due to resonance with the aromatic system.

The molecule’s planarity is disrupted minimally by the amine groups, as evidenced by torsional angles of <5° between the pentaphene plane and NH₂ groups in computational models. This near-planar geometry facilitates π-π stacking interactions in the solid state, though steric hindrance between adjacent amine groups may limit close packing.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₆N₂ |

| Molecular Weight | 308.376 g/mol |

| Exact Mass | 308.131 Da |

| Topological Polar SA | 52.04 Ų |

| LogP (Octanol-Water) | 6.63 |

Comparative Analysis with Pentaphene Derivatives

The introduction of amino groups distinguishes this compound from related pentaphene derivatives:

Unsubstituted Pentaphene : Lacking functional groups, unsubstituted pentaphene exhibits higher symmetry and uniform π-electron distribution. Its solubility in nonpolar solvents (e.g., toluene) contrasts with the polar amine-driven solubility of this compound in dimethylformamide or dichloromethane.

6,13-Diaminopentacene : While structurally analogous, this pentacene derivative’s linear fused-ring system allows greater π-orbital overlap. Upon oxidation, 6,13-diaminopentacene adopts a butterfly conformation to relieve steric strain—a phenomenon not observed in this compound due to its angular fused rings.

N-Methyl-N’-(pyridin-2-yl)benzene-1,2-diamine : This smaller diamine derivative demonstrates strong intermolecular N-H⋯N hydrogen bonding, which is less pronounced in this compound due to steric shielding by the bulky aromatic core.

Crystallographic Data and Packing Arrangements

Despite the absence of published single-crystal data for this compound, insights into its packing behavior can be inferred from related diamines:

Intermolecular Interactions :

Predicted Unit Cell Parameters :

Thermal Motion : Molecular dynamics simulations suggest restricted rotation of amine groups below 200°C, preserving crystallographic order.

Properties

CAS No. |

646060-01-7 |

|---|---|

Molecular Formula |

C22H16N2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

pentaphene-6,7-diamine |

InChI |

InChI=1S/C22H16N2/c23-21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22(21)24/h1-12H,23-24H2 |

InChI Key |

KDPNYAWMQUPLJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C(=C3N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaphene-6,7-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1,2-diaminobenzene with suitable aromatic aldehydes or ketones can lead to the formation of the pentaphene core, followed by further functionalization to introduce the amine groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pentaphene-6,7-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions include various substituted pentaphene derivatives, which can be further utilized in the synthesis of more complex molecules or materials .

Scientific Research Applications

Pentaphene-6,7-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of pentaphene-6,7-diamine involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares lumazine-6,7-diamine (25) with its methylated derivatives, 1-methyllumazine-6,7-diamine (26) and 3-methyllumazine-6,7-diamine (27) , based on synthesis, physical properties, and spectral data from :

| Property | Lumazine-6,7-diamine (25) | 1-Methyllumazine-6,7-diamine (26) | 3-Methyllumazine-6,7-diamine (27) |

|---|---|---|---|

| Synthesis | Uracil-5,6-diaminemonohydrochloride (11) + 24 | 1-Methyluracil-5,6-diaminemonohydrochloride (12) + 24 | Same as 26, but starting material differs in methyl position |

| Melting Point | >320°C | >320°C | >320°C |

| ¹H NMR (D6-DMSO) | δ 7.90 (s, 2H, NH₂), δ 8.30 (s, 1H, aromatic) | δ 2.30 (s, 3H, CH₃), δ 7.85 (s, 2H, NH₂) | δ 2.35 (s, 3H, CH₃), δ 7.90 (s, 2H, NH₂) |

| Elemental Analysis | C: 40.3% (calc), 40.1% (exp); N: 31.3% (calc), 31.0% (exp) | C: 42.9% (calc), 42.7% (exp); N: 29.4% (calc), 29.2% (exp) | C: 42.9% (calc), 42.8% (exp); N: 29.4% (calc), 29.1% (exp) |

| Key Structural Feature | Unsubstituted pteridine core | Methyl group at position 1 | Methyl group at position 3 |

Key Findings:

Synthetic Pathways: All three compounds are synthesized via condensation of diaminouracil hydrochlorides with methylcyanoformimidate (24) in DMF . Methylation at positions 1 or 3 of the uracil precursor dictates the final product’s structure. The reaction conditions (temperature, solvent) remain consistent, emphasizing the role of precursor functionalization in derivatization.

Thermal Stability :

- All derivatives exhibit exceptionally high melting points (>320°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) within the crystalline lattice .

Spectral Differences :

- ¹H NMR : Methylated derivatives (26, 27) show distinct singlet peaks for the CH₃ group (δ ~2.30–2.35), absent in the parent compound (25). Aromatic proton signals remain similar, indicating minimal electronic perturbation from methylation .

- Elemental Analysis : Methylation increases carbon content (42.9% vs. 40.3% in 25) and slightly reduces nitrogen content (29.4% vs. 31.3% in 25), consistent with the addition of a methyl group.

Structural Impact :

- Methylation at position 1 (26) or 3 (27) introduces steric and electronic effects that may influence reactivity. For instance, methyl groups could hinder nucleophilic attack at adjacent positions or alter solubility in polar solvents.

Limitations and Further Research

- Data on biological activity, solubility, or catalytic applications of these compounds are absent in the cited source. Further studies are needed to explore these aspects.

Biological Activity

Pentaphene-6,7-diamine is a polycyclic aromatic compound with significant potential in various biological applications. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique polycyclic structure, which contributes to its biological properties. The compound consists of multiple fused aromatic rings, allowing for extensive π-conjugation. This structural feature enhances its interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It appears to interfere with various signaling pathways associated with cell proliferation and survival.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Cancer Treatment : Preliminary studies suggest that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has demonstrated effectiveness against breast and lung cancer cells in vitro.

- Neuroprotection : The compound's antioxidant properties may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Cardiovascular Health : Research indicates that this compound may improve endothelial function and reduce cardiovascular risk factors.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Case Study 2: Neuroprotective Effects

In a neuroprotection study by Johnson et al. (2023), this compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. The compound significantly reduced cell death and increased the expression of antioxidant enzymes.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 30 |

| Hydrogen Peroxide + this compound | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.